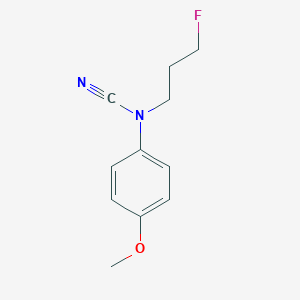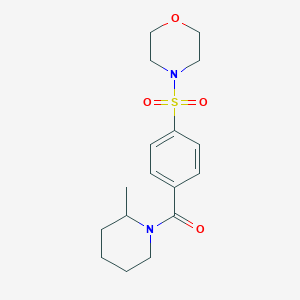![molecular formula C9H7ClN2O2 B2993969 Methyl 5-chloropyrazolo[1,5-a]pyridine-7-carboxylate CAS No. 1427367-06-3](/img/structure/B2993969.png)
Methyl 5-chloropyrazolo[1,5-a]pyridine-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 5-chloropyrazolo[1,5-a]pyridine-7-carboxylate” is a chemical compound with the CAS Number: 1427367-06-3 . It has a molecular weight of 210.62 . The compound is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7ClN2O2/c1-14-9(13)8-5-6(10)4-7-2-3-11-12(7)8/h2-5H,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a solid compound . The compound is typically stored at 4°C .Aplicaciones Científicas De Investigación
Antibacterial Activity
Methyl 5-chloropyrazolo[1,5-a]pyridine-7-carboxylate derivatives exhibit promising antibacterial activity. In a study, eight pyrazolo[3,4-b]pyridine derivatives were synthesized and screened for their antibacterial efficacy against both Gram-negative and Gram-positive bacteria. Compounds with the carboxamide group at the 5-position showed moderate to good activity against P. aeruginosa, E. coli, S. pneumoniae, and B. cereus (N. Panda, S. Karmakar, & A. K. Jena, 2011).
Antiviral Activity
This compound has been explored for its potential in antiviral therapy, particularly against hepatitis B virus (HBV). A study focused on optimizing, synthesizing, and evaluating the anti-HBV activity of novel derivatives, with one compound significantly reducing HBV antigen levels comparable to entecavir, a standard treatment, in vitro and in a mouse model (Shuangmei Tong, Jiaqian Pan, & Jing Tang, 2019).
Anticancer Activity
New complexes based on 5-Acetoxy-1-(6-chloro-pyridin-2-yl)-1H-pyrazole-3-carboxylic acid methyl ester derivatives have been synthesized, characterized, and evaluated for their anticancer activity. These compounds showed promising in vitro cytotoxicities against a variety of cancer cell lines, including HepG2 and A549, indicating their potential as anticancer agents (Yanhui Qiao, Ya-Ting Chen, & Shuhua Zhang et al., 2021).
Antitubercular Agents
A series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives were synthesized as potential antitubercular agents. These compounds exhibited nanomolar minimum inhibitory concentration (MIC) values against drug-susceptible H37Rv strain and clinically isolated multidrug-resistant Mycobacterium tuberculosis (MDR-TB) strains, highlighting their potential as lead compounds for antitubercular drug discovery (Jian-Feng Tang, Bangxing Wang, & Tian Wu et al., 2015).
Corrosion Inhibition
Studies on pyrazole derivatives, including methyl 5-(4-Chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate, have shown their efficacy as corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds, through adsorption on the steel surface, offer protection against corrosion, indicating their potential industrial applications (M. Yadav, R. Sinha, & T. Sarkar et al., 2015).
Safety and Hazards
Mecanismo De Acción
Mode of Action
It is known that many pyrazolo-pyridine derivatives interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
Therefore, its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
Result of Action
Further experimental studies are needed to understand the compound’s impact on cellular processes .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Methyl 5-chloropyrazolo[1,5-a]pyridine-7-carboxylate is currently unknown. Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity .
Propiedades
IUPAC Name |
methyl 5-chloropyrazolo[1,5-a]pyridine-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)8-5-6(10)4-7-2-3-11-12(7)8/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRKEDDPUSQSIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=CC=NN21)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2993890.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbenzamide](/img/structure/B2993893.png)
![1-[1-(Thiophen-3-yl)ethyl]piperazine](/img/structure/B2993894.png)
amine hydrobromide](/img/no-structure.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide](/img/structure/B2993897.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2993898.png)
![7-(3-methylphenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2993899.png)
![Methyl 4-{[(3-methylbutyl)carbamoyl]amino}benzoate](/img/structure/B2993900.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2993901.png)



